An In-depth Technical Guide to 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
Prepared by a Senior Application Scientist, this guide offers a comprehensive technical overview of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine. This document moves beyond a simple cataloging of data, providing a synthesized analysis of the compound's chemical properties, a proposed experimental protocol for its synthesis, and an exploration of its significance as a building block in contemporary drug discovery. The insights herein are curated to empower researchers and drug development professionals in their strategic use of this versatile chemical entity.
Molecular Overview and Significance
1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine, with CAS Number 849938-78-9, is a substituted arylpiperazine that has emerged as a valuable intermediate in medicinal chemistry.[1][2][3] Its structure, featuring a piperazine ring attached to a phenyl group bearing both a fluorine atom and a methylsulfonyl group, imparts a unique combination of physicochemical properties that are highly desirable in the design of novel therapeutics. The piperazine moiety is a well-established scaffold in numerous approved drugs, often enhancing aqueous solubility and providing a key site for further molecular elaboration.[4][5] The strategic placement of the electron-withdrawing methylsulfonyl group and the fluorine atom significantly influences the electronic environment of the phenyl ring, impacting its reactivity and potential interactions with biological targets.[6][7]
This guide will delve into the specific chemical characteristics of this compound, providing a framework for its effective utilization in research and development.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine is paramount for its application in synthesis and drug design. The key properties are summarized in the table below, compiled from various chemical supplier databases.[1][2][3]
| Property | Value | Source(s) |
| CAS Number | 849938-78-9 | [1][2] |
| Molecular Formula | C₁₁H₁₅FN₂O₂S | [2] |
| Molecular Weight | 258.31 g/mol | [1] |
| Physical State | Solid | [1] |
| Melting Point | 153 to 155 °C | [1] |
| IUPAC Name | 1-(4-fluoro-2-methylsulfonylphenyl)piperazine | [1] |
| Canonical SMILES | CS(=O)(=O)C1=CC(F)=CC=C1N1CCNCC1 | [1] |
| InChI | InChI=1S/C11H15FN2O2S/c1-17(15,16)11-8-9(12)2-3-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 | [1] |
Synthesis and Mechanistic Considerations
The synthesis of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine is not explicitly detailed in readily available literature. However, based on established methodologies for the preparation of arylpiperazines, a robust synthetic route can be proposed. The most probable and industrially scalable approach involves a nucleophilic aromatic substitution (SₙAr) reaction.[10][11][12]
Proposed Synthetic Pathway
The synthesis would likely proceed via the reaction of an activated aryl fluoride with piperazine. A plausible precursor is 1,2-difluoro-4-(methylsulfonyl)benzene. The presence of the strongly electron-withdrawing methylsulfonyl group ortho to one of the fluorine atoms significantly activates the ring towards nucleophilic attack.[11][13]
Mechanistic Rationale
The SₙAr mechanism in this context involves the addition of the nucleophilic piperazine to the electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing sulfonyl group. Subsequent elimination of a fluoride ion restores the aromaticity and yields the final product.[11][13] The fluorine atom at the ortho position to the sulfonyl group is the more likely leaving group due to the strong activation provided by the ortho sulfonyl group. Using an excess of piperazine helps to minimize the formation of the di-substituted byproduct.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical procedure based on analogous reactions found in the literature for the synthesis of similar arylpiperazines.[14][15]
Materials:
-
1,2-Difluoro-4-(methylsulfonyl)benzene
-
Piperazine (anhydrous)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of piperazine (4 equivalents) in anhydrous DMSO, add anhydrous potassium carbonate (2 equivalents).
-
Add 1,2-difluoro-4-(methylsulfonyl)benzene (1 equivalent) to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine.
Spectroscopic and Analytical Characterization (Predicted)
While experimental spectra for 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine are not publicly available, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.[5][16]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the piperazine protons, and the methylsulfonyl protons.
-
Aromatic Protons: The three protons on the phenyl ring will appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm), with coupling patterns influenced by both the fluorine and the adjacent protons.
-
Piperazine Protons: The protons on the piperazine ring will likely appear as two multiplets, corresponding to the four protons adjacent to the phenyl ring and the four protons adjacent to the NH group. These would likely be found in the δ 3.0-3.5 ppm region.
-
Methylsulfonyl Protons: The three protons of the methyl group will give a sharp singlet, expected to be downfield due to the deshielding effect of the sulfonyl group, likely in the δ 3.0-3.3 ppm region.
-
NH Proton: A broad singlet corresponding to the NH proton of the piperazine ring is expected, and its chemical shift will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
-
Aromatic Carbons: Six signals are expected for the aromatic carbons, with their chemical shifts influenced by the substituents. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant.
-
Piperazine Carbons: Two signals are expected for the piperazine carbons, corresponding to the two sets of non-equivalent CH₂ groups.
-
Methylsulfonyl Carbon: A single signal for the methyl carbon will be present.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ for the N-H stretch of the secondary amine in the piperazine ring.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
S=O Stretches: Two strong absorption bands characteristic of the sulfonyl group will be present in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
-
C-F Stretch: A strong absorption band in the region of 1250-1000 cm⁻¹ corresponding to the C-F stretch.
-
Aromatic C=C Stretches: Bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry
The mass spectrum (electron ionization) would be expected to show a molecular ion peak (M⁺) at m/z = 258. The fragmentation pattern would likely involve cleavage of the piperazine ring and loss of the methylsulfonyl group.
Reactivity, Stability, and Handling
Chemical Reactivity
The reactivity of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine is dictated by its constituent functional groups.
-
Piperazine Moiety: The secondary amine of the piperazine ring is nucleophilic and can undergo a variety of reactions, including alkylation, acylation, and sulfonylation. This is the primary site for further derivatization in multi-step syntheses.[17]
-
Aromatic Ring: The phenyl ring, being substituted with a fluorine atom and a powerful electron-withdrawing sulfonyl group, is deactivated towards electrophilic aromatic substitution. Conversely, it is highly activated for further nucleophilic aromatic substitution, should a suitable leaving group be present.[11][13]
Stability and Storage
While specific stability studies on this compound are not published, general principles suggest that it should be a relatively stable solid under standard laboratory conditions.[18][19] However, as with many amine-containing compounds, it may be susceptible to oxidation over long-term storage, especially if exposed to air and light. For long-term storage, it is advisable to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light in a cool, dry place.
Handling and Safety
1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine is classified as an irritant.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust.
Applications in Drug Discovery and Development
The primary utility of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine is as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The arylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of centrally active agents.[7][20]
The specific substitution pattern of this compound makes it a valuable synthon for introducing the 4-fluoro-2-(methylsulfonyl)phenyl moiety into a target molecule. This group can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. The fluorine atom can enhance metabolic stability and binding affinity, while the sulfonyl group can act as a hydrogen bond acceptor and influence solubility and electronic properties.[6]
While the biological activity of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine itself has not been reported, its incorporation into larger molecules is a strategy employed in the design of inhibitors for various biological targets.
Conclusion
1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine is a chemical intermediate of significant interest to the pharmaceutical and medicinal chemistry communities. Its well-defined structure and the predictable reactivity of its functional groups make it a reliable building block for the synthesis of novel compounds. This guide has provided a comprehensive overview of its known properties, a scientifically-grounded proposed synthesis, and an analysis of its potential applications. As drug discovery continues to evolve, the strategic use of such well-characterized building blocks will remain essential in the quest for new and improved therapeutics.
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